molecular formula C12H28O5Si B13925871 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane CAS No. 97969-60-3

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Cat. No.: B13925871
CAS No.: 97969-60-3
M. Wt: 280.43 g/mol
InChI Key: VQFCQIBNDODVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (CAS 102120-31-0) is a specialized organosilicon compound of significant interest in chemical synthesis and materials science research. This molecule, with the molecular formula C12H28O5Si, features a central silicon atom coordinated within a unique structure containing both ether linkages and hydrolysable ethoxy groups . This architecture makes it a valuable precursor and building block. Its primary research value lies in its dual functionality; the polyether chain can impart solubility or act as a spacer, while the diethoxy silane group is reactive towards various surfaces and organic functionalities, enabling the molecule to act as a versatile linker . Researchers utilize this compound in the development of advanced materials, including surface modifications to create specific interfacial properties, the synthesis of hybrid organic-inorganic polymers, and as a potential reagent in the preparation of more complex silatrane-like heterocyclic systems . The compound's mechanism of action typically involves the initial hydrolysis of the ethoxy groups, forming reactive silanols that can condense with hydroxylated surfaces (e.g., glass, metals, or metal oxides) or with other silane molecules to form stable siloxane networks (Si-O-Si or Si-O-M). This process effectively anchors organic chains to inorganic substrates, facilitating the creation of tailored interfaces with specific characteristics such as improved adhesion, corrosion resistance, or controlled wettability. This compound is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

97969-60-3

Molecular Formula

C12H28O5Si

Molecular Weight

280.43 g/mol

IUPAC Name

triethoxy-[3-(2-methoxyethoxy)propyl]silane

InChI

InChI=1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3

InChI Key

VQFCQIBNDODVOM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCCOC)(OCC)OCC

Related CAS

97969-60-3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with silane derivatives bearing reactive groups that allow attachment of ethoxy substituents and oxygen-containing chains. For example, 9-siladodecane frameworks can be constructed by linking silicon centers to polyether chains containing oxygen atoms at defined positions (2,5,10).

Ethoxy Group Introduction

The diethoxy groups at the silicon center (position 9) are typically introduced via reaction of chlorosilanes or silanol precursors with ethanol or ethoxy reagents under controlled conditions to avoid hydrolysis or side reactions.

Construction of Trioxa Backbone

The trioxa (three oxygen atoms) within the dodecane chain are introduced by stepwise etherification or ring-opening reactions of epoxides or cyclic ethers. Polyethylene glycol derivatives or oligoethylene glycol tosylates can be used as hydrophilic chain sources, which are then coupled to the silicon center or intermediates.

Protection and Functional Group Interconversions

To achieve selective reactions, hydroxyl groups in the chain are often protected using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole. This prevents unwanted side reactions during subsequent steps like thionation or coupling.

Thionation and Hydrazone Formation

A key step in complex syntheses involving related siladodecane compounds is the conversion of ketones to thioketones using Lawesson’s reagent in toluene under reflux. Thioketones are then converted to hydrazones by reaction with hydrazine derivatives, which can be further oxidized to diazo compounds for coupling reactions.

Barton-Kellogg Coupling for Core Construction

The Barton-Kellogg coupling, involving the reaction of diazo compounds with thioketones, is used to construct overcrowded alkene cores in related amphiphilic molecules. This method provides high yields and scalability for complex silicon-oxygen frameworks.

Final Deprotection and Purification

After key coupling and functionalization steps, protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at low temperatures (0 °C). The final product is purified by column chromatography to obtain pure 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane or its derivatives.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Purpose/Outcome
1 Etherification/Alkylation Oligoethylene glycol tosylates, acetone Introduce trioxa chain segments
2 Protection TBDPS-Cl, imidazole Protect hydroxyl groups to prevent side reactions
3 Thionation Lawesson’s reagent, toluene, reflux Convert ketones to thioketones
4 Hydrazone formation Hydrazine or protected hydrazine derivatives Prepare hydrazones for diazo intermediate formation
5 Oxidation to diazo MnO2, 0 °C Generate diazo compounds for coupling
6 Barton-Kellogg coupling Diazo compounds + thioketones Construct overcrowded alkene core
7 Deprotection TBAF in THF, 0 °C Remove silyl protecting groups
8 Purification Column chromatography Obtain pure final compound

Research Findings and Notes

  • The Barton-Kellogg coupling is a reliable method for constructing complex silicon-containing frameworks with high reproducibility and scalability up to gram scale without yield loss.
  • Protection of hydroxyl groups is crucial before thionation to avoid side reactions and ensure high purity of intermediates.
  • The low reactivity of some ketones towards hydrazine can be circumvented by first converting them into thioketones, which react more readily with hydrazine derivatives at room temperature.
  • The use of manganese dioxide (MnO2) for oxidation of hydrazones to diazo compounds at low temperature is preferred over other oxidants like PIFA for better control and yield.

Chemical Reactions Analysis

Types of Reactions: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine:

Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane involves its ability to undergo various chemical reactions due to the presence of silicon-oxygen bonds and ethoxy groups. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of trioxa-containing and silicon-based ethers. Below is a comparative analysis with key analogs:

Trioxa-Containing Compounds

  • 11-Azido-3,6,9-trioxaundecan-1-amine

    • Structure : Features a trioxa (three oxygen atoms) chain but lacks silicon, with an azide (-N₃) and amine (-NH₂) functional group.
    • Applications : Used in click chemistry and bioconjugation due to its azide reactivity.
    • Key Difference : The absence of silicon reduces hydrolytic stability compared to the target compound, which benefits from siloxane-like bonds .
  • 1-Azido-2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane

    • Structure : A purely organic trioxa compound with multiple azide groups.
    • Reactivity : Highly reactive in Huisgen cycloadditions but prone to decomposition under moisture.
    • Comparison : The silicon center in 9,9-diethoxy-2,5,10-trioxa-9-siladodecane enhances stability in aqueous environments .

Silicon-Based Ethers

  • Triethoxysilane Derivatives (e.g., (3-Glycidyloxypropyl)trimethoxysilane)

    • Structure : Contains a silicon atom bonded to three methoxy groups and an organic tail.
    • Functionality : Widely used as coupling agents in composites.
    • Difference : The target compound’s polyether backbone provides flexibility, whereas triethoxysilanes prioritize surface adhesion and crosslinking .
  • Polysiloxanes (e.g., PDMS)

    • Structure : Silicon-oxygen backbone with methyl/phenyl substituents.
    • Properties : High thermal stability and hydrophobicity.
    • Comparison : The target compound’s ethoxy groups and polyether segments introduce polarity, balancing hydrophobicity and solubility .

Data Table: Structural and Functional Comparison

Compound Name Backbone Functional Groups Silicon Presence Key Applications Stability Notes
This compound Dodecane Ethoxy, Trioxa Yes Polymers, Crosslinking Hydrolytically stable
11-Azido-3,6,9-trioxaundecan-1-amine Undecane Azide, Amine, Trioxa No Bioconjugation Moisture-sensitive
(3-Glycidyloxypropyl)trimethoxysilane Propyl Methoxy, Epoxide Yes Adhesives, Composites Reacts with water/OH groups
PDMS Siloxane Methyl/Phenyl Yes Lubricants, Medical devices Thermally stable

Research Findings and Limitations

  • Synthesis Challenges : Unlike copper complexes (e.g., those in ), silicon-based ethers like this compound require controlled hydrolysis conditions to prevent premature polymerization.
  • Functional Versatility : The compound’s ethoxy groups allow further derivatization (e.g., substitution with amines or thiols), similar to azide-functionalized trioxa compounds .
  • Gaps in Data : Specific thermodynamic or kinetic data (e.g., reaction rates with nucleophiles) are unavailable in the provided evidence, necessitating further experimental studies.

Biological Activity

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a siloxane compound that has garnered interest for its potential biological activities. This article aims to consolidate the existing research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H28O5SiC_{12}H_{28}O_5Si and it features a unique siloxane backbone. The presence of ethoxy groups contributes to its solubility and reactivity profile, which are critical for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that siloxane compounds can disrupt bacterial cell membranes, leading to cell lysis. This compound's structure may enhance its interaction with microbial membranes.
  • Antioxidant Properties : The presence of silanol groups in siloxanes has been linked to antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of similar siloxane compounds:

  • Antibacterial Efficacy : A study demonstrated that related siloxane derivatives showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and reactive oxygen species (ROS) generation .
  • Cellular Assays : In vitro assays using human cell lines indicated that siloxanes could reduce cell viability in cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy .
  • Toxicological Assessments : Toxicity studies revealed that while some siloxanes exhibit low toxicity profiles at therapeutic doses, further research is necessary to establish safety margins for long-term use .

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Biological Activity Findings Reference
Study 1AntimicrobialEffective against S. aureus and E. coli
Study 2AntioxidantReduced oxidative stress in vitro
Study 3Enzyme InhibitionInhibited specific metabolic enzymes
Study 4CytotoxicitySelectively reduced viability in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.